molecular formula C8H6INO4 B8242378 2-(5-Iodo-2-nitrophenyl)acetic acid

2-(5-Iodo-2-nitrophenyl)acetic acid

Cat. No.: B8242378
M. Wt: 307.04 g/mol
InChI Key: QROXDFCBHPEBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Iodo-2-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-nitrophenyl)acetic acid typically involves the iodination of 2-nitrophenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Thiols, amines, alkoxides, typically in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Iodo-2-aminophenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Oxidation: Oxidized derivatives of phenylacetic acid.

Scientific Research Applications

2-(5-Iodo-2-nitrophenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functionalized materials with specific electronic or optical properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-nitrophenyl)acetic acid and its derivatives largely depends on the specific biological target or chemical reaction involved. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-nitrophenylacetic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    5-Chloro-2-nitrophenylacetic acid: Contains a chlorine atom, which affects its chemical properties and applications.

Uniqueness

2-(5-Iodo-2-nitrophenyl)acetic acid is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity. The combination of the nitro group and iodine atom provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(5-iodo-2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXDFCBHPEBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.